molecular formula C18H16O3S B14684592 2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid CAS No. 26048-01-1

2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid

Cat. No.: B14684592
CAS No.: 26048-01-1
M. Wt: 312.4 g/mol
InChI Key: WYDVMODTXBLGMD-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a dibenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the functionalization of dibenzothiophene derivatives. For instance, starting with 4-methyldibenzothiophene, the compound can be synthesized through a series of reactions including alkylation, oxidation, and esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid involves its interaction with various molecular targets. The dibenzothiophene core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

CAS No.

26048-01-1

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-4-(4-methyldibenzothiophen-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C18H16O3S/c1-10-7-12(15(19)8-11(2)18(20)21)9-14-13-5-3-4-6-16(13)22-17(10)14/h3-7,9,11H,8H2,1-2H3,(H,20,21)

InChI Key

WYDVMODTXBLGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC3=CC=CC=C32)C(=O)CC(C)C(=O)O

Origin of Product

United States

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